

# BRD5075 as a chemical probe for GPR65

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Compound of Interest		
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### **BRD5075: A Chemical Probe for GPR65**

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing GPCR primarily expressed in immune cells.[1][2][3] It plays a crucial role in regulating immune responses to acidic microenvironments, which are characteristic of inflammation and tumors.[2][4] Genetic association studies have linked GPR65 to several autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD).[3][4] BRD5075 is a potent and specific small-molecule positive allosteric modulator (PAM) of GPR65, making it a valuable tool for investigating the physiological and pathological roles of this receptor.[1][2] This technical guide provides a comprehensive overview of BRD5075 as a chemical probe for GPR65, including its properties, biological activity, and detailed methodologies for its characterization.

# BRD5075: Physicochemical and Biological Properties

**BRD5075** was developed through a structure-activity relationship (SAR) study to improve the potency and selectivity of an initial hit compound.[2] It serves as a valuable tool for studying the function of both human and mouse GPR65.[2]

Table 1: Physicochemical Properties of BRD5075



Property	Value	Reference
Molecular Weight	417.47 g/mol	[1]
Formula	C23H23N5O3	[1]
Appearance	Solid	[1]
Solubility	10 mM in DMSO	[1]
Lipophilicity (logD)	3.57	[2]

# **Quantitative Data**

**BRD5075** potentiates the activity of GPR65 in response to its endogenous ligand, protons (H+). Its activity is most pronounced in acidic conditions, consistent with its role as a PAM for a proton-sensing receptor.

Table 2: In Vitro Activity of BRD5075 on GPR65

Assay Type	Target	Metric	Value (µM)	Reference
GPR65- dependent cAMP Production	Wild-Type Human GPR65	EC50	3.8	[1]
GPR65- dependent cAMP Production	Human GPR65 I231L Variant	EC50	6.9	[1]
GPR65- dependent cAMP Production	Mouse GPR65	-	1.56*	[1]

Highest activity observed at this concentration.

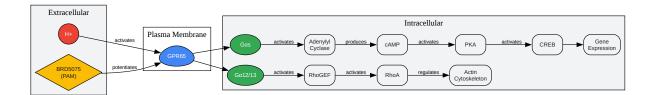
# **GPR65 Signaling Pathways**

GPR65 activation by protons, and potentiation by **BRD5075**, initiates downstream signaling through multiple G protein pathways. The primary pathways identified are G $\alpha$ s and G $\alpha$ 12/13.[3]



- Gαs Pathway: Coupling to Gαs leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and modulating cellular functions, including inflammatory responses.
- Gα12/13 Pathway: GPR65 also signals through Gα12/13, which activates Rho guanine nucleotide exchange factors (RhoGEFs).[3] This leads to the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton, resulting in processes such as stress fiber formation and cell migration.[3]

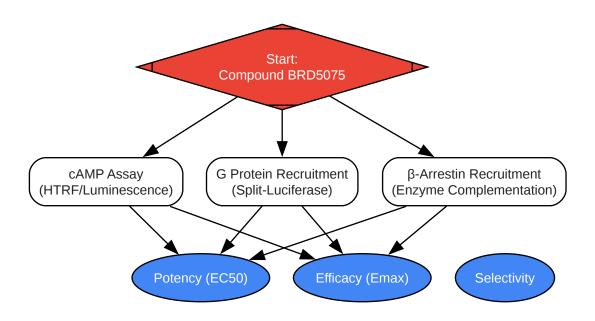
Below are diagrams illustrating the GPR65 signaling pathways and a general experimental workflow for characterizing a GPR65 modulator like **BRD5075**.



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Caption: GPR65 Signaling Pathways.





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Caption: Experimental Workflow for BRD5075.

### **Experimental Protocols**

The following are detailed methodologies for key experiments to characterize the activity of **BRD5075** on GPR65.

### **GPR65-Mediated cAMP Accumulation Assay**

This assay quantifies the production of cAMP in cells expressing GPR65 following stimulation. As **BRD5075** is a PAM, its effect is measured in the presence of the endogenous agonist, protons (i.e., at an acidic pH).

- Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay. Intracellular cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a fluorescent donor (cryptate). The HTRF signal is inversely proportional to the intracellular cAMP concentration.
- Materials:
  - HEK293 or HeLa cells stably expressing human or mouse GPR65.
  - Assay medium: HBSS or other buffered salt solution.



- Stimulation buffer at various pH values (e.g., pH 6.6 to 7.6).
- BRD5075 stock solution (in DMSO).
- HTRF cAMP assay kit (e.g., from Cisbio).
- 384-well white microplates.

#### Procedure:

- Cell Plating: Seed GPR65-expressing cells into 384-well plates at a predetermined optimal density and incubate overnight.
- Compound Preparation: Prepare serial dilutions of BRD5075 in the stimulation buffer of the desired pH.
- Cell Stimulation: Remove the culture medium from the cells and add the BRD5075 dilutions. Incubate for a specified time (e.g., 30 minutes) at room temperature.
- Cell Lysis and Detection: Add the HTRF assay reagents (d2-labeled cAMP and anti-cAMP cryptate) in the lysis buffer provided with the kit to each well.
- Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm \* 10,000) and plot the ratio against the log of the BRD5075 concentration. Determine the EC50 value from the resulting dose-response curve.

### **G Protein Recruitment Assay**

This assay directly measures the interaction between activated GPR65 and its cognate G protein (G $\alpha$ s).

• Principle: A split-luciferase complementation assay is used. GPR65 is fused to one fragment of a luciferase enzyme (e.g., SmBiT), and the G protein (e.g., a mini-Gαs) is fused to the



complementary fragment (e.g., LgBiT). Upon activation of GPR65 and subsequent recruitment of the G protein, the luciferase fragments are brought into proximity, reconstituting an active enzyme that generates a luminescent signal in the presence of its substrate.

#### Materials:

- Expi293T cells.
- Expression plasmids for GPR65-SmBiT and LgBiT-mini-Gαs.
- Transfection reagent.
- Assay buffer.
- BRD5075 stock solution.
- Luciferase substrate (e.g., coelenterazine).
- 384-well white microplates.

#### Procedure:

- Transfection: Co-transfect the Expi293T cells with the GPR65-SmBiT and LgBiT-mini-Gαs plasmids.
- Cell Plating: Plate the transfected cells into 384-well plates.
- Assay:
  - Add the luciferase substrate to the cells.
  - Establish a baseline luminescence reading.
  - Induce a pH drop in the assay buffer to activate GPR65.
  - Add BRD5075 at various concentrations.
- Data Acquisition: Measure luminescence over time using a plate reader.



 Data Analysis: Normalize the data to a vehicle control and plot the luminescent signal against the BRD5075 concentration to determine the dose-dependent potentiation of G protein recruitment.

## **β-Arrestin Recruitment Assay**

This assay determines if GPR65 activation leads to the recruitment of  $\beta$ -arrestin, a key protein in GPCR desensitization and signaling.

Principle: Enzyme fragment complementation (EFC) assays, such as the PathHunter assay (DiscoverX), are commonly used. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment. Ligand-induced recruitment of β-arrestin to the GPCR forces the complementation of the enzyme fragments, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

#### Materials:

- A cell line co-expressing GPR65-ProLink and β-arrestin-EA (e.g., PathHunter cells).
- Assay medium.
- BRD5075 stock solution.
- PathHunter detection reagents.
- 384-well white microplates.

#### Procedure:

- Cell Plating: Plate the PathHunter cells in a 384-well plate and incubate overnight.
- Compound Addition: Add serial dilutions of BRD5075 to the cells in an acidic assay medium.
- Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.
- Detection: Add the PathHunter detection reagents to each well.



- Incubation: Incubate for 60 minutes at room temperature.
- Data Acquisition: Read the chemiluminescence on a plate reader.
- Data Analysis: Plot the luminescent signal against the log of the BRD5075 concentration to determine if the compound modulates β-arrestin recruitment.

### **Selectivity Profile**

A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins. **BRD5075** has been evaluated against other pH-sensing GPCRs, GPR4 and GPR68, and has shown specificity for GPR65. However, a comprehensive selectivity profile against a broader panel of GPCRs is not yet publicly available. Researchers should exercise caution and consider performing their own selectivity profiling depending on the biological context of their studies.

### Conclusion

BRD5075 is a well-characterized positive allosteric modulator of GPR65, demonstrating potent activity on both human and mouse orthologs. Its specificity for GPR65 over other closely related pH-sensing receptors makes it a valuable tool for dissecting the roles of GPR65 in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the biology of GPR65 using this chemical probe. Future studies should aim to establish a more comprehensive selectivity profile and explore the full range of signaling pathways modulated by BRD5075-potentiated GPR65 activation.

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